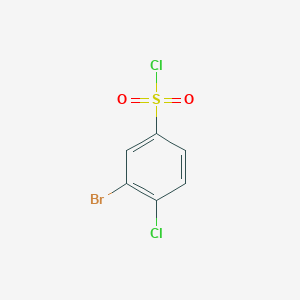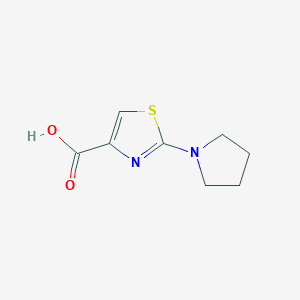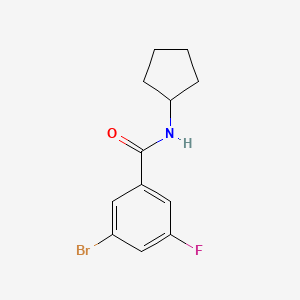
3-bromo-N-cyclopentyl-5-fluorobenzamide
Overview
Description
“3-bromo-N-cyclopentyl-5-fluorobenzamide” is a chemical compound with the CAS Number: 1329399-10-1 . Its molecular weight is 286.14 .
Molecular Structure Analysis
The InChI code for “3-bromo-N-cyclopentyl-5-fluorobenzamide” is 1S/C12H13BrFNO/c13-9-5-8 (6-10 (14)7-9)12 (16)15-11-3-1-2-4-11/h5-7,11H,1-4H2, (H,15,16) .Scientific Research Applications
Anticancer Applications
Compounds similar to 3-bromo-N-cyclopentyl-5-fluorobenzamide, such as those containing halogenated benzamide structures, have been explored for their anticancer properties. For example, fluorobenzamides and bromobenzamides are often investigated for their ability to inhibit tumor growth and proliferation. The presence of fluorine, in particular, is known to enhance the biological activity of pharmaceutical compounds, making them more effective in drug development processes (Pettit et al., 2005).
Antibacterial and Antimicrobial Activities
Silver complexes with N-heterocyclic carbenes, which could theoretically include structures similar to 3-bromo-N-cyclopentyl-5-fluorobenzamide, have shown potent antibacterial activities. These complexes are effective against a wide range of both Gram-positive and Gram-negative bacterial strains, indicating their potential utility in combating bacterial infections and in the development of new antimicrobial agents (Johnson, Southerland, & Youngs, 2017).
Drug Delivery Systems
Gold nanoparticles conjugated with anticancer drugs, which could potentially include compounds like 3-bromo-N-cyclopentyl-5-fluorobenzamide, have been developed for controlled drug delivery. These systems allow for the targeted release of the therapeutic agent in response to specific stimuli, such as light, thereby enhancing the efficacy and reducing the side effects of the drugs (Agasti et al., 2009).
Environmental Biodegradation
Brominated compounds similar to 3-bromo-N-cyclopentyl-5-fluorobenzamide have been studied for their biodegradation by specific bacterial strains. For instance, Klebsiella pneumoniae subsp. ozaenae has been shown to metabolize bromoxynil, a brominated compound, indicating the potential for bioremediation of environmental pollutants by exploiting microbial metabolism (McBride, Kenny, & Stalker, 1986).
properties
IUPAC Name |
3-bromo-N-cyclopentyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-9-5-8(6-10(14)7-9)12(16)15-11-3-1-2-4-11/h5-7,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBKTUWHYFNQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopentyl-5-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




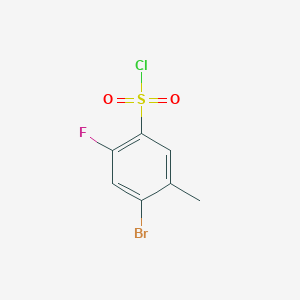
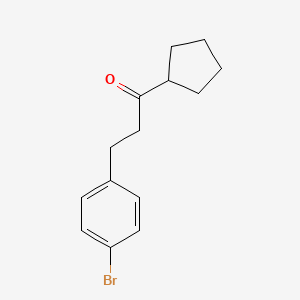
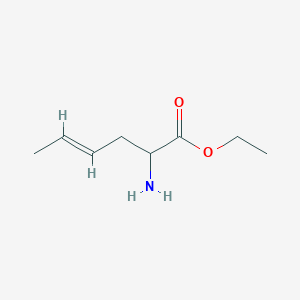
![N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine](/img/structure/B1532263.png)
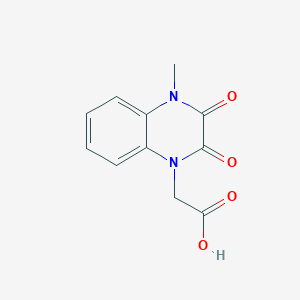

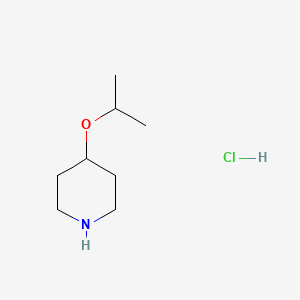
![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)



